molecular formula C22H20Cl2N4O3 B2383123 1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1026078-87-4

1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No. B2383123
CAS RN: 1026078-87-4
M. Wt: 459.33
InChI Key: JLEPUHAVBNVZTI-UHFFFAOYSA-N
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Description

1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone is a useful research compound. Its molecular formula is C22H20Cl2N4O3 and its molecular weight is 459.33. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Antibacterial Applications :

    • A study by (Ravula et al., 2016) synthesized derivatives of the compound using microwave irradiation methods, which were found to be successful with higher yields and environmental friendliness. These compounds showed significant in vivo anti-inflammatory and in vitro antibacterial activities.
  • Molecular Structure Analysis :

    • Research by (Bustos et al., 2015) focused on the molecular structures of certain derivatives, highlighting nonplanar configurations with varying dihedral angles. The study detailed the weak intermolecular interactions supporting the crystal structures.
  • Cannabinoid Receptor Antagonism :

    • A study by (Shim et al., 2002) explored a derivative as an antagonist for the CB1 cannabinoid receptor. It provided insights into the conformational analysis and pharmacophore models for CB1 receptor ligands.
  • Inhibition of STAT3 Phosphorylation in Breast Cancer Cells :

    • Research conducted by (Ravish et al., 2023) involved designing imidazopyridine-tethered pyrazolines to inhibit STAT3 phosphorylation in human breast cancer cells, identifying a lead structure effective against MCF-7 cells.
  • Antitubercular Agents :

    • A study by (Bhoot et al., 2011) synthesized derivatives with potential as antitubercular agents, characterized by elemental analyses and spectral studies.
  • Antibacterial and Antifungal Activity :

    • Research by (Swarnkar et al., 2014) synthesized derivatives using microwave-assisted synthesis, finding significant antibacterial and antifungal activities.
  • Anticholinesterase Effects :

    • A study by (Altıntop, 2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects, finding some derivatives to be effective on cholinesterases.
  • Structure-Activity Relationships :

    • Research by (Lan et al., 1999) investigated structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, identifying structural requirements for potent antagonistic activity.

properties

IUPAC Name

1-[4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O3/c1-13(29)15-2-5-21(22(10-15)28(30)31)27-8-6-14(7-9-27)19-12-20(26-25-19)17-4-3-16(23)11-18(17)24/h2-5,10-12,14H,6-9H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEPUHAVBNVZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

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